molecular formula C18H21NO4 B11500231 diethyl 2,3,4,9-tetrahydro-1H-carbazole-1,6-dicarboxylate

diethyl 2,3,4,9-tetrahydro-1H-carbazole-1,6-dicarboxylate

Cat. No.: B11500231
M. Wt: 315.4 g/mol
InChI Key: DKFCHNMEFGQKMQ-UHFFFAOYSA-N
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Description

1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. This compound, in particular, is characterized by its unique structure, which includes a tetrahydrocarbazole core with diethyl and dicarboxylate functional groups.

Preparation Methods

The synthesis of 1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrocarbazole core through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone . The resulting tetrahydrocarbazole is then subjected to alkylation reactions to introduce the diethyl groups. Finally, esterification reactions are employed to attach the dicarboxylate groups, resulting in the formation of the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the carbazole core.

    Substitution: Electrophilic substitution reactions are common for carbazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with selenium (IV) oxide can yield carbazole-1-ones, while reduction with catalytic hydrogenation can produce tetrahydrocarbazole derivatives .

Scientific Research Applications

1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: Carbazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: In materials science, carbazole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its anti-inflammatory properties may result from the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE can be compared with other carbazole derivatives such as:

The uniqueness of 1,6-DIETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1,6-DICARBOXYLATE lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to other carbazole derivatives.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

diethyl 2,3,4,9-tetrahydro-1H-carbazole-1,6-dicarboxylate

InChI

InChI=1S/C18H21NO4/c1-3-22-17(20)11-8-9-15-14(10-11)12-6-5-7-13(16(12)19-15)18(21)23-4-2/h8-10,13,19H,3-7H2,1-2H3

InChI Key

DKFCHNMEFGQKMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)C(=O)OCC

Origin of Product

United States

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